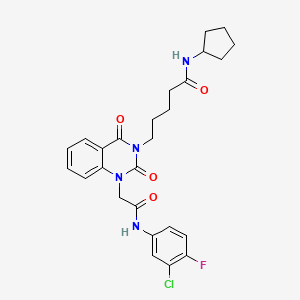
5-(1-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, Huang Ming-zhi et al. (2005) detailed the synthesis of a compound with a similar complex structure through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, showcasing the intricate steps involved in creating such complex molecules (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
Crystal structure determination is crucial for understanding the molecular configuration of complex compounds. The crystallography study by Xiang-Shan Wang et al. (2006) on a related fluorophenyl compound provides insights into the molecular arrangement, showcasing the importance of X-ray diffraction in determining the spatial arrangement of atoms within a compound (Xiang-Shan Wang et al., 2006).
Chemical Reactions and Properties
The reactivity and interaction of similar compounds with other chemical entities can be complex. For example, synthesis involving cyclization reactions with anthranilates and aminophenyl ketones demonstrates the chemical versatility and potential for creating diverse derivatives with varied biological activities (K. Shikhaliev et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a significant role in the application and handling of chemical compounds. The detailed analysis of the crystal structure of related compounds provides essential data on the compound's physical characteristics, including molecular geometry and hydrogen bonding patterns, which are vital for understanding its physicochemical behavior (Xiang-Shan Wang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and the mechanism of reactions, define the practical applications of a compound. The study on the synthesis and antibacterial activity of compounds with similar quinazolinone moieties highlights the importance of chemical properties in determining their potential use in medicinal chemistry (N. Patel & A. R. Shaikh, 2011).
Aplicaciones Científicas De Investigación
Chlorogenic Acids: A Pharmacological Review
Chlorogenic acids, which share a phenolic structure similar to part of the queried compound, have been extensively studied for their diverse biological and pharmacological effects. Chlorogenic acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial properties. It plays crucial roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review emphasizes the need for further studies to optimize its biological and pharmacological effects, suggesting its use as a natural food additive to replace synthetic antibiotics (Naveed et al., 2018).
Applications of Quinoline Derivatives
Quinoline derivatives, sharing a core structure with the queried compound, have been explored for their antimicrobial and antimalarial properties. For instance, chloroquine and its derivatives are well-known for their antimalarial effects and are being repurposed for various infectious and noninfectious diseases due to their biochemical properties. This review covers the rationale, chemical structures, biological evaluation, and potential therapeutic application of chloroquine and its compositions, highlighting the importance of exploring the effects of enantiomers and structural analogs for maximizing the value of 4-aminoquinolines (Njaria et al., 2015).
Propiedades
IUPAC Name |
5-[1-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClFN4O4/c27-20-15-18(12-13-21(20)28)30-24(34)16-32-22-10-4-3-9-19(22)25(35)31(26(32)36)14-6-5-11-23(33)29-17-7-1-2-8-17/h3-4,9-10,12-13,15,17H,1-2,5-8,11,14,16H2,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWQXRMDOXRQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClFN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482315.png)
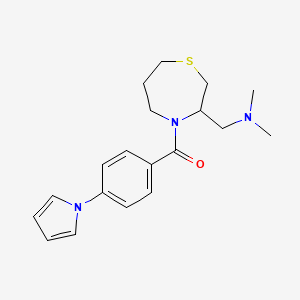

![3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2-thione](/img/structure/B2482322.png)
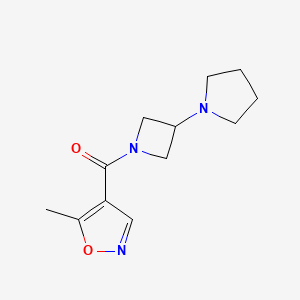
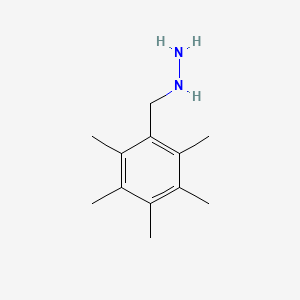



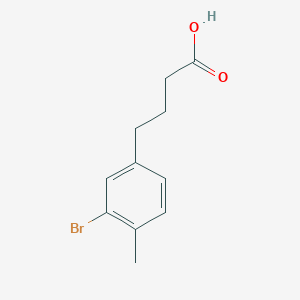
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2482332.png)
![1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene](/img/structure/B2482333.png)

![2-methoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2482338.png)